molecular formula C14H14ClN3O3S B2714286 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1904211-12-6

5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2714286
CAS RN: 1904211-12-6
M. Wt: 339.79
InChI Key: VURUDBWCHHYLSL-UHFFFAOYSA-N
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Description

5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, as well as the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several biochemical and physiological effects, including the inhibition of inflammatory mediators, the suppression of cancer cell growth and proliferation, and the induction of cell death in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its potential therapeutic value in treating inflammatory diseases and cancer. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with in the lab. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, including further studies on its mechanism of action, as well as its potential use in combination with other compounds for the treatment of cancer and inflammatory diseases. Additionally, future research may focus on developing more efficient synthesis methods for this compound, as well as improving its solubility and bioavailability for use in experimental settings.

Synthesis Methods

The synthesis of 5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, including the reaction of 5-chloro-2-aminonicotinonitrile with 5-methylthiazole-2-carboxylic acid, followed by the addition of tetrahydrofuran-3-ol and subsequent purification steps. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient method for producing this compound.

Scientific Research Applications

5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, studies have shown that this compound may have anticancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-chloro-N-(5-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-8-5-17-14(22-8)18-12(19)9-4-11(15)13(16-6-9)21-10-2-3-20-7-10/h4-6,10H,2-3,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURUDBWCHHYLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-methylthiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

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